![molecular formula C20H20F3N3O2S B2638980 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole CAS No. 477850-87-6](/img/structure/B2638980.png)
3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
The synthesis of such a molecule would likely involve several steps, each introducing a different functional group. For example, the benzylsulfanyl group could potentially be introduced via a nucleophilic substitution reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzylsulfanyl group could potentially undergo oxidation to form a sulfone . The trifluoromethyl group is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
- Protodeboronation : Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemistry.
- Trifloxystrobin : A derivative of the compound you mentioned, methyl (αE)-(α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzenecarboxylate (Trifloxystrobin), has applications as a pest control agent . Its effectiveness against pests makes it a crucial component in agriculture.
Organic Synthesis and Catalysis
Pest Control Agents
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar functional groups are often involved in redox reactions .
Future Directions
properties
IUPAC Name |
3-benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-27-18(28-2)12-17-24-25-19(29-13-14-7-4-3-5-8-14)26(17)16-10-6-9-15(11-16)20(21,22)23/h3-11,18H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSFTGSSPQDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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